Cas no 1256790-33-6 (5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine)

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position—enhance its reactivity and versatility as a building block for cross-coupling reactions and further functionalization. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in derived compounds, while the bromo moiety facilitates selective modifications via metal-catalyzed transformations. This compound is particularly valuable in the development of bioactive molecules, offering a balance of stability and reactivity for advanced synthetic applications.
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine structure
1256790-33-6 structure
商品名:5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
CAS番号:1256790-33-6
MF:C7H5BrF3NO
メガワット:256.019911527634
CID:4565175
PubChem ID:118989413

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine
    • 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 95%
    • CS-0443331
    • F88188
    • 1256790-33-6
    • BS-30413
    • 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
    • MDL: MFCD18257659
    • インチ: 1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3
    • InChIKey: LLCBHHNMCLINRY-UHFFFAOYSA-N
    • ほほえんだ: C1(C(F)(F)F)=NC=C(Br)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 254.95066g/mol
  • どういたいしつりょう: 254.95066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 22.1Ų

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
B696938-250mg
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6
250mg
¥4140.00 2023-09-15
TRC
B696938-50mg
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6
50mg
$ 178.00 2023-04-18
AN HUI ZE SHENG Technology Co., Ltd.
B696938-100mg
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6
100mg
¥2340.00 2023-09-15
A2B Chem LLC
AI16791-5g
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 95%
5g
$1479.00 2024-04-20
A2B Chem LLC
AI16791-25g
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 95%
25g
$3927.00 2024-04-20
A2B Chem LLC
AI16791-1g
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 95%
1g
$499.00 2024-04-20
A2B Chem LLC
AI16791-250mg
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 95%
250mg
$209.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513998-250mg
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 98%
250mg
¥1344.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513998-1g
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 98%
1g
¥4078.00 2024-08-09
Apollo Scientific
PC910758-5g
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
1256790-33-6 95%
5g
£1755.00 2025-02-22

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 関連文献

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridineに関する追加情報

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine: A Comprehensive Overview

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1256790-33-6) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents that confer distinctive electronic and steric properties. The presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position makes this compound highly versatile and valuable in modern chemical research.

The synthesis of 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine involves advanced methodologies in organic chemistry, such as Suzuki coupling reactions and nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the pyridine ring, ensuring high purity and consistency in the final product. Recent advancements in catalytic systems have further optimized the synthesis process, making it more efficient and environmentally friendly.

One of the most notable applications of 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine is in drug discovery. The compound serves as an intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and receptor modulators. Its ability to modulate cellular signaling pathways makes it a valuable tool in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-cancer activity by targeting specific oncogenic pathways.

In addition to its pharmaceutical applications, 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine is also utilized in agrochemicals. The trifluoromethyl group imparts excellent stability and bioavailability to the molecule, making it suitable for use as a fungicide or herbicide. Recent research has focused on enhancing the selectivity of these compounds to minimize their environmental impact while maintaining their efficacy.

The physical and chemical properties of 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine are well-documented. The compound has a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands due to the conjugated system of the pyridine ring, which is further influenced by the electron-withdrawing trifluoromethyl group.

From a materials science perspective, 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The bromine atom acts as a coordinating site, enabling the formation of robust networks with potential applications in gas storage and catalysis.

Recent studies have also highlighted the potential of 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine in electrochemistry. Its ability to undergo redox reactions under mild conditions makes it a promising candidate for use in dye-sensitized solar cells (DSSCs) and other energy-related devices. Researchers have demonstrated that incorporating this compound into DSSCs significantly improves light harvesting efficiency and overall device performance.

In conclusion, 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1256790-33-6) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in modern chemical innovation.

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